

The Selective COX-1 Inhibitor SC-560: A Technical Guide

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Compound of Interest

Compound Name: Cox-1-IN-1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SC-560, a potent and highly selective inhibitor of Cyclooxygenase-1 (COX-1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of selective COX-1 inhibition.

Introduction to SC-560

SC-560, with the chemical name 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a diaryl heterocycle that was identified during the development of COX-2 selective inhibitors.[1] Unlike other members of its class, SC-560 exhibits high selectivity for the COX-1 isoform.[2] The cyclooxygenase enzymes, COX-1 and COX-2, are key to the conversion of arachidonic acid into prostaglandins, which are lipid mediators involved in a wide range of physiological and pathological processes, including inflammation and pain.[3] While COX-2 is typically induced during inflammation, COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions.[4] The selective inhibition of COX-1 by SC-560 provides a valuable tool for investigating the specific roles of this isoenzyme in various biological contexts, from inflammation and tumorigenesis to viral infections.[5][6]

Chemical Structure and Physicochemical Properties

The chemical structure and key physicochemical properties of SC-560 are summarized below. The molecule's aromaticity and lack of polar functional groups contribute to its low aqueous solubility.^[1]

Property	Value	Reference
Chemical Name	5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole	[7]
Alternate Names	5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole	[7]
CAS Number	188817-13-2	[7]
Molecular Formula	C ₁₇ H ₁₂ ClF ₃ N ₂ O	[7]
Molecular Weight	352.74 g/mol	[7]
Appearance	White to yellow solid	[8]
Purity	>98%	[7]
Melting Point	62.5°C (onset at 64.18°C)	[1]
Solubility	Water: 0.3 ± 0.1 µg/mL DMSO: >20 mg/mL (to 100 mM) Ethanol: Soluble to 25 mM DMF: 150 mg/mL	[1][2][5][9]
Canonical SMILES	<chem>COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl</chem>	[5]
InChIKey	PQUGCKBLVKJMNT-UHFFFAOYSA-N	[5]

Biological Activity and Mechanism of Action

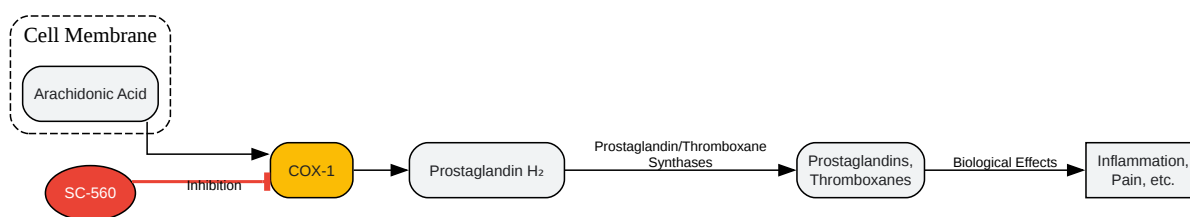
SC-560 is a potent inhibitor of COX-1, demonstrating approximately 700 to 1,000-fold selectivity over COX-2.^{[2][8]} Its mechanism of action involves blocking the cyclooxygenase

active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various prostaglandins and thromboxanes.[2]

Parameter	Value	Reference
IC ₅₀ (COX-1)	9 nM (0.009 μM)	[2][8]
IC ₅₀ (COX-2)	6.3 μM	[2][8]
Selectivity (COX-2/COX-1)	~700-fold	[2]

Studies have shown that SC-560 can inhibit the proliferation of certain cancer cells, such as human hepatocellular carcinoma (HCC), and induce apoptosis by decreasing the levels of anti-apoptotic proteins like survivin and XIAP, and activating caspases 3 and 7.[8][10]

Signaling Pathway of COX-1 Inhibition by SC-560



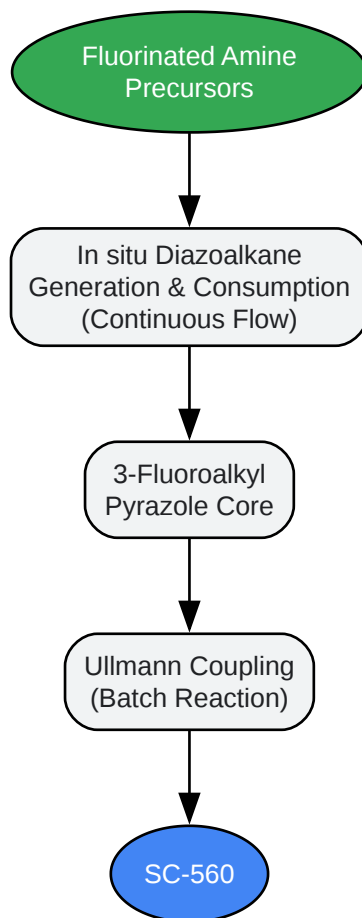
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Caption: COX-1 converts arachidonic acid to PGH₂, which is further metabolized to prostanoids. SC-560 selectively inhibits COX-1.

Synthesis of SC-560

A multi-step synthesis approach has been described for SC-560, often involving a continuous flow reaction methodology for the generation of the core pyrazole structure, followed by an Ullmann coupling.[11][12] While detailed experimental procedures are proprietary, a general synthetic scheme can be outlined.

General Synthetic Workflow



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Caption: A generalized workflow for the synthesis of SC-560.

Experimental Protocols

Detailed below are representative protocols for in vitro and in vivo studies involving SC-560.

In Vitro COX-1 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits that utilize SC-560 as a selective COX-1 inhibitor control.^{[13][14][15]}

Objective: To determine the inhibitory effect of a test compound on COX-1 activity by measuring the fluorescence generated from the peroxidase activity of the enzyme.

Materials:

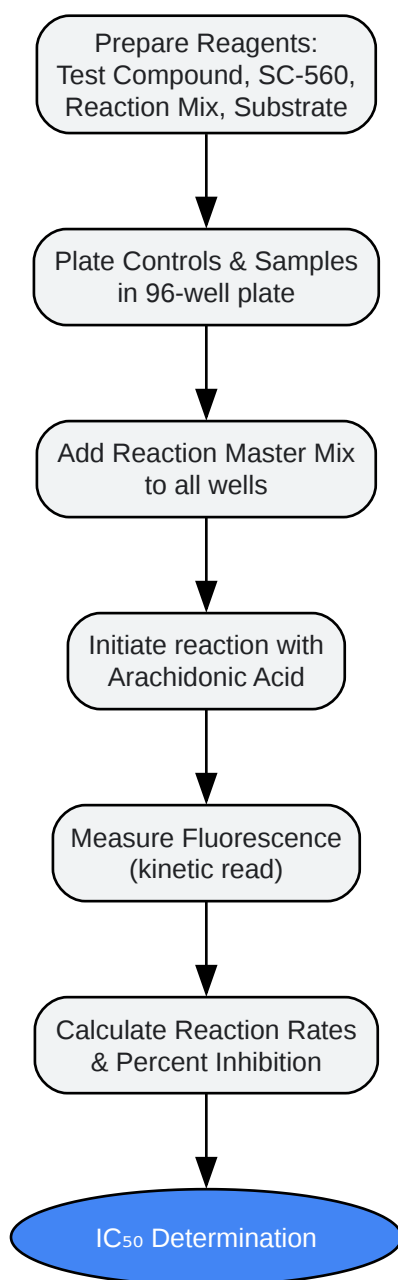
- Recombinant COX-1 enzyme
- COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
- COX Cofactor (e.g., hematin)
- Arachidonic Acid (substrate)
- SC-560 (positive control for COX-1 inhibition)
- Test compound
- DMSO (solvent)
- 96-well black microplate
- Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

- Reagent Preparation:
 - Prepare working solutions of the test compound and SC-560 in DMSO. Dilute to 10x the final desired concentration with COX Assay Buffer.
 - Prepare the Reaction Master Mix for each well: 76 μ L COX Assay Buffer, 1 μ L COX Probe, 2 μ L diluted COX Cofactor, and 1 μ L COX-1 enzyme.
 - Prepare the Arachidonic Acid solution by mixing equal volumes of the stock solution and NaOH, then diluting 1:10 with ddH₂O.
- Assay Setup:
 - Enzyme Control (EC): Add 10 μ L of Assay Buffer to assigned wells.

- Inhibitor Control (IC): Add 10 μ L of the diluted SC-560 solution to assigned wells.
- Test Compound (Sample): Add 10 μ L of the diluted test compound to assigned wells.
- Add 80 μ L of the Reaction Master Mix to all wells.
- Initiation and Measurement:
 - Initiate the reaction by adding 10 μ L of the diluted Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
 - Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.
- Data Analysis:
 - Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
 - Determine the percent inhibition for the test compound relative to the Enzyme Control.

Experimental Workflow for In Vitro COX-1 Inhibition Assay



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Caption: Workflow for a typical in vitro COX-1 inhibitor screening assay.

In Vivo Pharmacokinetic Study in Rats

This protocol is based on published studies investigating the bioavailability of SC-560.[8]

Objective: To determine the pharmacokinetic profile of SC-560 in rats following oral administration.

Animals: Male Sprague-Dawley rats.

Materials:

- SC-560
- Vehicle for oral administration (e.g., 1% methylcellulose or polyethylene glycol 600)
- Blood collection supplies (catheters, syringes, tubes)
- HPLC system for sample analysis

Procedure:

- Animal Preparation:
 - Acclimate rats to the experimental conditions.
 - Fast animals overnight prior to dosing, with free access to water.
 - If required, surgically implant a catheter in the jugular vein for serial blood sampling.
- Dosing:
 - Prepare a suspension or solution of SC-560 in the chosen vehicle at the desired concentration (e.g., 10 mg/kg).
 - Administer the formulation to the rats via oral gavage.
- Blood Sampling:
 - Collect blood samples (e.g., 0.2 mL) via the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
 - Process the blood samples to obtain plasma or serum and store at -80°C until analysis.
- Sample Analysis:

- Analyze the concentration of SC-560 in the plasma/serum samples using a validated reverse-phase HPLC method.
- Pharmacokinetic Analysis:
 - Use the concentration-time data to calculate key pharmacokinetic parameters, such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and bioavailability.

Summary and Conclusion

SC-560 is a valuable chemical tool for the specific investigation of COX-1-mediated biological pathways. Its high potency and selectivity make it an excellent choice for both in vitro and in vivo studies aimed at elucidating the distinct roles of COX-1. However, researchers should be mindful of its poor aqueous solubility and low oral bioavailability, which may necessitate careful formulation for in vivo applications.^[1] The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of SC-560 in a research setting.

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